

Application Notes and Protocols for 2'-Hydroxy-5'-isopropylacetophenone in Fragrance Compositions

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-isopropylacetophenone

Cat. No.: B167516

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Abstract

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the utilization of **2'-Hydroxy-5'-isopropylacetophenone** as a novel ingredient in fragrance compositions. Due to the limited direct public data on this specific molecule, this document synthesizes information from structurally related compounds, including 2'-hydroxyacetophenone, p-isopropylacetophenone, and the broader class of acetophenones, to project its olfactory profile, performance characteristics, and optimal application strategies. Protocols for incorporation, stability testing, and quality control are detailed, emphasizing a scientifically grounded approach to formulation.

Introduction: Unveiling a Potential New Aroma Molecule

2'-Hydroxy-5'-isopropylacetophenone (CAS No. 1634-36-2) is an aromatic ketone with a molecular structure that suggests a complex and intriguing olfactory profile. The combination of a hydroxy-substituted acetophenone core with an isopropyl group presents a unique opportunity for fragrance creation, potentially bridging the gap between warm, floral, and spicy-woody notes. The hydroxyl group in the ortho position to the acetyl group is known to influence the molecule's volatility and scent profile, often imparting a sweeter, more nuanced character

compared to its non-hydroxylated counterparts.[1][2] The isopropyl substituent, on the other hand, is likely to introduce an aromatic, slightly herbaceous, or spicy dimension.[3]

This guide will explore the anticipated characteristics of **2'-Hydroxy-5'-isopropylacetophenone** and provide a framework for its experimental use in fragrance development, from initial olfactory evaluation to its incorporation into complex accords and final formulations.

Projected Olfactory Profile and Characteristics

Based on the analysis of its structural components, the following olfactory profile for **2'-Hydroxy-5'-isopropylacetophenone** is proposed:

- **Primary Notes:** A warm, sweet-floral character, likely with powdery undertones, is anticipated, drawing from the nature of 2'-hydroxyacetophenone.[1][4]
- **Secondary Notes:** A spicy, slightly woody, and herbaceous quality, potentially with a hint of an orris-like facet, is expected from the p-isopropyl group.[3]
- **Sub-notes:** A subtle almond or cherry-pit nuance, characteristic of many acetophenones, may also be present.[5]

The interplay of these elements suggests a versatile ingredient that could serve as a bridge between different fragrance families.

Data Presentation: Comparative Analysis of Related Compounds

Compound	CAS Number	Molecular Weight	Reported Olfactory Notes	Recommended Usage Level in Concentrate
2'-Hydroxy-5'-isopropylacetoph enone	1634-36-2	178.23 g/mol	(Projected) Sweet, floral, powdery, spicy, woody	(To be determined)
2'-Hydroxyacetoph enone	118-93-4	136.15 g/mol	Sweet, floral, phenolic, cherry pit, coumarin-like	Up to 3.0% [4]
p-Isopropylacetoph enone	645-13-6	162.23 g/mol	Orris, spicy, woody, herbaceous	Up to 1.0% [3]
Acetophenone	98-86-2	120.15 g/mol	Sweet, floral, almond, orange blossom, cherry	Varies based on application

Experimental Protocols for Fragrance Applications

The following protocols are designed to guide the perfumer or fragrance chemist in the evaluation and application of **2'-Hydroxy-5'-isopropylacetophenone**.

Protocol for Olfactory Evaluation

Objective: To determine the precise olfactory characteristics of **2'-Hydroxy-5'-isopropylacetophenone**.

Materials:

- **2'-Hydroxy-5'-isopropylacetophenone**
- Perfumer's alcohol (ethanol, denatured)
- Glass vials

- Pipettes
- Fragrance blotters (mouillettes)

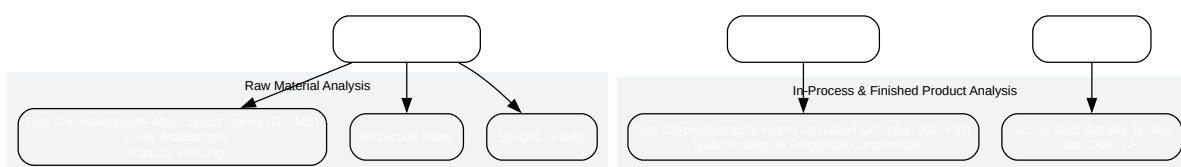
Procedure:

- Prepare a 10% solution of **2'-Hydroxy-5'-isopropylacetophenone** in perfumer's alcohol.
- Dip a clean fragrance blotter into the solution, ensuring it is saturated but not dripping.
- Allow the blotter to air-dry for a few seconds.
- Evaluate the scent at three key time points to assess the top, middle, and base notes:
 - Initial impression (Top notes): Immediately after dipping.
 - After 15-30 minutes (Heart/Middle notes): As the more volatile components evaporate.
 - After 2-4 hours (Base notes): To assess the dry-down and substantivity.
- Record detailed olfactory descriptors at each stage.

Protocol for Incorporation into Fragrance Accords

Objective: To assess the blending capabilities and synergistic effects of **2'-Hydroxy-5'-isopropylacetophenone** with other fragrance materials.

Workflow Diagram:



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Caption: Quality control workflow for **2'-Hydroxy-5'-isopropylacetophenone** and its formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for confirming the identity and purity of the raw material. For quantifying the material in a complex fragrance mixture, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique.

Safety and Regulatory Considerations

While specific toxicological data for **2'-Hydroxy-5'-isopropylacetophenone** is not widely available, data from related compounds can provide initial guidance. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on both 2-hydroxyacetophenone and p-isopropylacetophenone. [6][7] These assessments, which cover endpoints such as genotoxicity, skin sensitization, and reproductive toxicity, can be used as a starting point for a read-across evaluation. As with any new fragrance ingredient, it is imperative to conduct a thorough safety assessment and adhere to the guidelines set forth by regulatory bodies such as the International Fragrance Association (IFRA).

Conclusion and Future Outlook

2'-Hydroxy-5'-isopropylacetophenone represents a promising, yet largely unexplored, addition to the perfumer's palette. Its projected olfactory profile suggests a multifaceted ingredient with the potential to add warmth, sweetness, and a touch of spicy complexity to a wide range of fragrance compositions. The protocols outlined in this guide provide a systematic approach for its evaluation and application. Further research into its precise olfactory characteristics, performance in various applications, and comprehensive safety data will be crucial in fully realizing its potential as a novel fragrance ingredient.

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